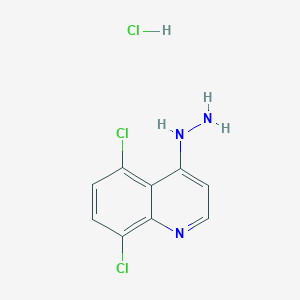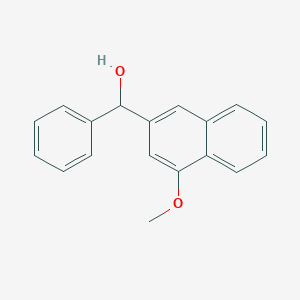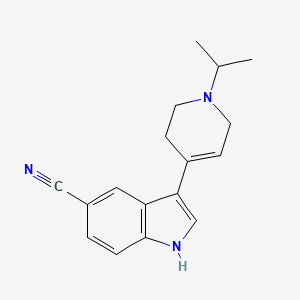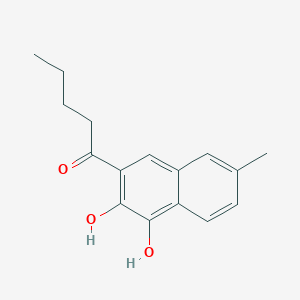![molecular formula C16H22N2O B11855720 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Bencil-2,9-diazaspiro[55]undecan-1-ona es un compuesto espirocíclico que se caracteriza por una estructura única que incluye un sistema de anillos espirofusionados con átomos de nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bencil-2,9-diazaspiro[5.5]undecan-1-ona generalmente implica la reacción de bencilamina con una cetona cíclica adecuada en condiciones específicas. Un método común incluye el uso de una reacción de ciclización donde la bencilamina reacciona con un precursor de cetona en presencia de una base para formar la estructura espirocíclica .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar el proceso de ciclización. Los detalles específicos de los métodos industriales suelen ser propietarios y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Bencil-2,9-diazaspiro[5.5]undecan-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las condiciones para las reacciones de sustitución a menudo implican el uso de agentes halogenantes o nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas u otros derivados reducidos.
Aplicaciones Científicas De Investigación
La 2-Bencil-2,9-diazaspiro[5.5]undecan-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual la 2-Bencil-2,9-diazaspiro[5.5]undecan-1-ona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados. Los objetivos moleculares y las vías exactas son objeto de investigación en curso y pueden variar según la aplicación específica .
Comparación Con Compuestos Similares
Compuestos similares
1,4,9-Triazaspiro[5.5]undecan-2-ona: Este compuesto comparte una estructura espirocíclica similar pero con diferentes sustituyentes.
2,9-Diazaspiro[5.5]undecan-3-ona: Otro compuesto relacionado con variaciones en la estructura del anillo y los grupos funcionales.
Unicidad
La 2-Bencil-2,9-diazaspiro[5.5]undecan-1-ona es única debido a su sustitución específica de bencilo, que imparte propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
IUPAC Name |
2-benzyl-2,9-diazaspiro[5.5]undecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-16(8-10-17-11-9-16)7-4-12-18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKUONRRUPKTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(=O)N(C1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)




